Product packaging for Cassinine(Cat. No.:CAS No. 62948-58-7)

Cassinine

Cat. No.: B1220025
CAS No.: 62948-58-7
M. Wt: 865.9 g/mol
InChI Key: DSIMUNJDGBYLQE-NGZMAJMFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cassinine is a natural product of interest in biochemical and pharmacological research. It is an alkaloid identified in plant species of the Cassine genus, such as Cassine matabelica and Cassine metabelica , within the Celastraceae family . The compound has a molecular formula of C44H51NO17 and a molecular weight of approximately 865.87 g/mol . Research into related piperidine alkaloids, such as (-)-cassine isolated from Senna spectabilis , has demonstrated significant anti-inflammatory and anti-nociceptive properties in preclinical models . Studies suggest these effects are mediated through the reduction of pro-inflammatory cytokines and the inhibition of key signaling pathways, including COX-2, MAP-kinases, and NF-κB . This compound and its analogs represent valuable tools for investigating novel mechanisms of action for managing inflammatory and neuropathic pain conditions. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C44H51NO17 B1220025 Cassinine CAS No. 62948-58-7

Properties

CAS No.

62948-58-7

Molecular Formula

C44H51NO17

Molecular Weight

865.9 g/mol

IUPAC Name

[(1S,3R,13R,18R,19S,20R,21R,22S,23R,24R,25R,26R)-19,20,22,23-tetraacetyloxy-21-(acetyloxymethyl)-13-ethyl-3,26-dimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-25-yl] benzoate

InChI

InChI=1S/C44H51NO17/c1-9-28-17-18-31(51)60-34-22(2)44-37(61-40(52)29-14-11-10-12-15-29)32(42(8,62-44)20-55-41(53)30-16-13-19-45-33(28)30)35(56-24(4)47)38(58-26(6)49)43(44,21-54-23(3)46)39(59-27(7)50)36(34)57-25(5)48/h10-16,19,22,28,32,34-39H,9,17-18,20-21H2,1-8H3/t22-,28-,32-,34-,35-,36+,37-,38-,39+,42+,43-,44-/m1/s1

InChI Key

DSIMUNJDGBYLQE-NGZMAJMFSA-N

SMILES

CCC1CCC(=O)OC2C(C34C(C(C(C(C3(C(C2OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)C(O4)(COC(=O)C5=C1N=CC=C5)C)OC(=O)C6=CC=CC=C6)C

Isomeric SMILES

CC[C@@H]1CCC(=O)O[C@@H]2[C@H]([C@@]34[C@@H]([C@@H]([C@H]([C@H]([C@@]3([C@H]([C@H]2OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)[C@@](O4)(COC(=O)C5=C1N=CC=C5)C)OC(=O)C6=CC=CC=C6)C

Canonical SMILES

CCC1CCC(=O)OC2C(C34C(C(C(C(C3(C(C2OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)C(O4)(COC(=O)C5=C1N=CC=C5)C)OC(=O)C6=CC=CC=C6)C

Origin of Product

United States

Isolation and Purification Methodologies for Cassinine

Extraction Techniques from Biological Sources

The primary step in obtaining cassinine from plant sources involves extracting the compounds from the plant matrix. This can be achieved through various methods, largely categorized into solvent-based and advanced techniques.

Solvent-Based Extraction Approaches

Solvent extraction is a common method for isolating alkaloids from plant material. This involves using appropriate solvents to dissolve the desired compounds from the dried and ground plant tissue. The choice of solvent is crucial and depends on the polarity of the target compound and other constituents in the plant matrix.

For the extraction of sesquiterpene pyridine (B92270) alkaloids, including this compound, from Celastraceae plants like Pleurostylia opposita, a mixture of methanol (B129727) and dichloromethane (B109758) (MeOH/CH₂Cl₂) in a 1:1 ratio has been employed. The air-dried stem bark is soaked in this solvent mixture. nih.gov. After extraction, the crude extract is typically concentrated in vacuo nih.gov.

Further partitioning steps are often used to separate compounds based on their solubility in different immiscible solvents. For instance, a methanol/water solution of the crude extract can be partitioned with petroleum ether to remove non-polar compounds. The aqueous methanol layer can then be further partitioned with a solvent like chloroform (B151607) to extract compounds of intermediate polarity, which would include sesquiterpene pyridine alkaloids nih.gov.

Another study on the search for analgesic compounds from higher plants, mentioning this compound from Cassine (B1210628) metabelica, utilized methanol as the solvent of choice for initial extraction after testing chloroform, ethyl acetate (B1210297), water, and methanol. Methanol was selected due to its compatibility with subsequent screening assays. The process involved macerating dried plant material in methanol overnight at room temperature, followed by filtration and evaporation of the extract ucl.ac.uk.

Advanced Extraction Methods (e.g., Supercritical Fluid Extraction)

Chromatographic Separation Techniques for this compound Enrichment

Following the initial extraction, chromatographic techniques are essential for separating this compound from the complex mixture of compounds present in the crude extract and achieving a higher level of purity.

Column Chromatography Applications

Column chromatography is a widely used technique for the initial fractionation and enrichment of this compound from plant extracts. This method separates compounds based on their differential partitioning between a stationary phase and a mobile phase.

In the isolation of oppositines A and B, which are related sesquiterpene pyridine alkaloids found alongside this compound in Pleurostylia opposita, column chromatography on Sephadex LH-20 was employed. scispace.comnih.gov. This size exclusion chromatography separates compounds based on their molecular size. The mobile phase used in this case was a mixture of ethyl acetate, methanol, and water (EtOAc/MeOH/H₂O) in a 40:10:4 ratio nih.gov. Fractions collected from this column chromatography are then often subjected to further purification steps nih.gov.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the further purification and analysis of this compound due to its high resolving power. HPLC separates compounds based on their interaction with a stationary phase under high pressure.

HPLC has been used in the purification of oppositines A and B from Pleurostylia opposita following initial column chromatography scispace.comnih.gov. This indicates its utility in separating structurally similar compounds found in the same plant extract as this compound. While the specific HPLC parameters for isolating this compound were not detailed, related studies on the analysis and purification of other natural compounds, such as caseins, provide insights into typical HPLC methodologies. For example, reversed-phase HPLC (RP-HPLC) with a C4 column and a gradient elution using mobile phases containing trifluoroacetic acid in water and acetonitrile (B52724) has been used for separating casein fractions sigmaaldrich.comnih.govmyfoodresearch.com. Detection is commonly done by UV absorbance at wavelengths like 215 nm or 280 nm sigmaaldrich.comnih.gov.

Spectroscopic and Analytical Characterization Methodologies for Cassinine

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework and identifying functional groups within a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals in NMR spectra, chemists can deduce the connectivity and spatial arrangement of atoms. For complex natural products like Cassinine, both one-dimensional (1D) and two-dimensional (2D) NMR techniques are indispensable. nih.gov

1D NMR (¹H, ¹³C) Techniques

One-dimensional NMR experiments, particularly proton (¹H) and carbon-13 (¹³C) NMR, provide fundamental information about the types of hydrogen and carbon atoms present in the this compound molecule and their respective chemical environments. nih.gov

¹H NMR Spectroscopy: ¹H NMR spectra reveal the different types of protons and their relative numbers. The chemical shift (δ) of a proton signal is influenced by its electronic environment, providing clues about the functional groups to which it is attached (e.g., protons on aromatic rings, attached to oxygen, or in alkyl chains). The splitting pattern (multiplicity) of a signal indicates the number of neighboring protons, providing crucial information about the connectivity of adjacent carbon atoms. Integration of the signal provides the relative number of protons giving rise to that signal. Studies on cassane diterpenoids and related sesquiterpene alkaloids, such as oppositine A, have utilized ¹H NMR to identify characteristic proton signals, including those from aromatic systems and various aliphatic and oxygenated carbons. scispace.com Specific ¹H NMR data, including chemical shifts and coupling constants, have been reported for related compounds, illustrating the detail obtainable from this technique for this class of molecules. scispace.comrsc.org

¹³C NMR Spectroscopy: ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure typically gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shift of a carbon signal is highly sensitive to the hybridization state of the carbon and the presence of electronegative atoms or π systems nearby. careerendeavour.comweebly.com This helps in identifying different types of carbon centers, such as methyl, methylene, methine, quaternary carbons, and those involved in double bonds or carbonyl groups. careerendeavour.comweebly.com ¹³C NMR data has been reported for related compounds, showing characteristic shifts for different carbon environments within the cassane or dihydro-β-agarofuran skeleton and attached functionalities. scispace.comrsc.org The number of signals in the ¹³C NMR spectrum can also indicate the presence of symmetry in the molecule. careerendeavour.com

1D NMR Data Examples for Related Compounds

While specific, comprehensive 1D NMR data for this compound was not extensively detailed in the search results in a format suitable for an interactive table, examples from closely related compounds illustrate the type of data obtained. For instance, ¹H and ¹³C NMR data for compounds described as C₁₄H₁₈O₃ and C₁₃H₁₆O₂ were presented with chemical shifts and coupling constants rsc.org. Similarly, ¹H and ¹³C NMR data for Oppositine A, a cassininic acid metabolite related to this compound, have been reported. scispace.com This data, including chemical shifts (δ) and coupling constants (J) for ¹H NMR and chemical shifts (δ) for ¹³C NMR, are critical for assigning specific atoms within the molecular structure.

2D NMR (COSY, HSQC, HMBC, NOESY) Applications

Two-dimensional NMR techniques provide information about correlations between different nuclei, which is essential for piecing together the molecular structure. nih.govnd.edu

Correlation Spectroscopy (COSY): COSY experiments reveal correlations between protons that are coupled to each other, typically through one, two, or three bonds. This helps in identifying coupled spin systems (groups of connected protons) within the molecule.

Heteronuclear Single Quantum Coherence (HSQC): HSQC experiments show correlations between protons and the carbons to which they are directly attached (one-bond correlations). This allows for the assignment of proton signals to their corresponding carbon signals and the determination of the type of carbon (CH₃, CH₂, CH) based on the attached proton signals. researchgate.net

Heteronuclear Multiple Bond Correlation (HMBC): HMBC experiments reveal correlations between protons and carbons that are separated by two or three bonds. These long-range correlations are crucial for connecting different parts of the molecule and establishing the positions of quaternary carbons and functional groups.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments show correlations between protons that are spatially close to each other, regardless of whether they are bonded. This technique is invaluable for determining the relative stereochemistry and conformation of the molecule. nd.edu

The application of these 2D NMR techniques, often in combination, has been reported in the structural elucidation of new cassane diterpenoids, demonstrating their importance in confirming the connectivity and stereochemistry of complex natural products like this compound. researchgate.netrsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce structural features. nih.govnationalmaglab.org

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS), such as using Q-TOF or Orbitrap mass analyzers, provides accurate mass measurements of the molecular ion or pseudomolecular ion. researchgate.netnih.gov This accurate mass allows for the determination of the elemental composition (molecular formula) of the compound. For this compound, HRMS would be used to confirm its molecular formula, which has been reported as C₄₄H₅₁NO₁₇. mitoproteome.orgmetabolomicsworkbench.org The exact mass obtained from HRMS is critical for distinguishing between compounds with very similar nominal masses.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS), also known as MS², involves the fragmentation of a selected precursor ion and analysis of the resulting product ions. nationalmaglab.org This technique provides insights into the structure of the precursor ion by breaking it into smaller, characteristic fragments. The fragmentation pattern is dependent on the molecule's structure and the method of fragmentation (e.g., Collision-Induced Dissociation - CID). nationalmaglab.orgncsu.educreative-proteomics.com

Studies on cassane butenolide diterpenes have utilized tandem MS to investigate their fragmentation behavior, revealing stereospecific fragmentation and differences in fragmentation pathways influenced by stereochemistry. nih.gov This demonstrates the power of MS/MS in differentiating closely related isomers. Analysis of the fragmentation pathways of this compound would involve identifying the characteristic ions produced and correlating them to specific cleavages of bonds within the molecule. This helps in confirming the presence of key structural units and their arrangement. creative-proteomics.comresearchgate.net For complex molecules, multi-stage MS (MSⁿ) can be employed to obtain even more detailed fragmentation information. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique that identifies the functional groups present in a molecule by measuring the vibrations of its chemical bonds. masterorganicchemistry.comutdallas.edu When a molecule absorbs infrared radiation, its bonds vibrate at specific frequencies characteristic of the functional groups. The IR spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Key functional groups in organic molecules, such as hydroxyl (-OH), carbonyl (C=O), carbon-carbon double bonds (C=C), and C-H bonds in different hybridization states, have characteristic absorption frequencies. spectroscopyonline.comuc.edulibretexts.org For this compound, IR spectroscopy would be used to confirm the presence of functional groups expected in a sesquiterpene pyridine (B92270) alkaloid with ester linkages and hydroxyl groups, such as stretching vibrations for hydroxyl groups (typically in the 3200-3600 cm⁻¹ range), carbonyl groups from ester functionalities (typically 1700-1750 cm⁻¹), and various C-H and C-C stretching and bending vibrations. masterorganicchemistry.comutdallas.eduspectroscopyonline.comuc.edulibretexts.org IR data has been reported for related cassane diterpenoids and cassininic acid metabolites, showing characteristic absorption bands corresponding to their functional groups. scispace.comresearchgate.net While IR alone does not typically provide complete structural information, it serves as a valuable complementary technique for confirming the presence of key functional moieties identified through NMR and MS. masterorganicchemistry.comutdallas.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

UV-Vis spectroscopy is a valuable technique for analyzing compounds containing chromophores, which are functional groups that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum. While specific detailed UV-Vis data for this compound were not extensively found in the immediate search results, the technique is generally applied to detect the presence of conjugated systems or aromatic rings within a molecule. academie-sciences.frupi.edu this compound's structure, containing a benzoate (B1203000) group and a pyridyl ring, suggests it would exhibit characteristic UV absorption bands due to the electronic transitions within these chromophores. nih.govrsc.org Analysis of the wavelengths of maximum absorbance (λmax) and molar absorptivity (ε) can provide information about the nature and environment of these functional groups.

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography is considered a definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound, including the absolute stereochemistry. wikipedia.orglibretexts.orgmpg.de A study in 1977 reported the X-ray diffraction structure of this compound, which revealed its structural similarity to other related compounds like evonine and wilfordine. rsc.org By analyzing the diffraction pattern produced when X-rays interact with the ordered lattice of a this compound crystal, researchers can generate an electron density map, allowing for the precise determination of atomic positions, bond lengths, bond angles, and crucially, the absolute configuration of chiral centers within the molecule. wikipedia.orglibretexts.org This technique is particularly powerful for complex molecules like this compound with multiple stereogenic centers.

Chiroptical Spectroscopies (e.g., Circular Dichroism) for Stereochemical Insights

Chiroptical spectroscopies, such as Circular Dichroism (CD), are essential for studying the stereochemical properties of chiral molecules like this compound. dokumen.pubmdpi.com CD spectroscopy measures the differential absorption of left and right circularly polarized light by a substance. mdpi.com For chiral molecules, this differential absorption varies with wavelength, producing a CD spectrum that is characteristic of the molecule's three-dimensional structure and conformation. mdpi.com While direct CD spectral data for this compound were not located in the provided results, CD studies can provide further support for stereochemistry determined by other methods and offer insights into the molecule's conformation in solution. dokumen.pub

Advanced Hyphenated Techniques (e.g., LC-MS, GC-MS, NMR-MS)

Hyphenated techniques combine the separation power of chromatography with the identification capabilities of spectroscopy or mass spectrometry, offering powerful tools for the analysis of complex mixtures and the characterization of individual components like this compound.

LC-MS (Liquid Chromatography-Mass Spectrometry): LC-MS is widely used for the analysis of non-volatile or semi-volatile compounds. windows.netnih.govperkinelmer.comlcms.cznih.gov In LC-MS, a liquid chromatograph separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase. The separated components then enter a mass spectrometer, which measures their mass-to-charge ratio (m/z) and provides information about their molecular weight and fragmentation pattern. nih.govperkinelmer.comlcms.cznih.gov HPLC-MS has been used for the chemical compound characterization of metabolites, including those potentially related to this compound, allowing for identification and quantification. purdue.edu LC-MS/MS, a tandem mass spectrometry technique, provides more detailed structural information through fragmentation analysis. windows.netnih.govnih.gov

GC-MS (Gas Chromatography-Mass Spectrometry): GC-MS is suitable for the analysis of volatile and semi-volatile compounds. wikipedia.orgresearchgate.netmeasurlabs.comthermofisher.com In GC-MS, a gas chromatograph separates components based on their boiling points and interactions with a stationary phase in a heated column, using an inert gas as the mobile phase. measurlabs.comthermofisher.com The separated components are then detected and identified by a mass spectrometer. wikipedia.orgmeasurlabs.comthermofisher.com While GC-MS is a powerful tool for volatile organic compounds, this compound's complex and relatively high molecular weight structure (C44H51NO17, 865.9 g/mol ) nih.gov might require derivatization for GC analysis or be better suited for LC-MS. GC-MS is often used in metabolomics for analyzing a wide range of metabolites. thermofisher.comresearchgate.net

NMR-MS (Nuclear Magnetic Resonance-Mass Spectrometry): The combination of NMR and MS provides highly complementary information for structural elucidation. outsourcedpharma.comtheanalyticalscientist.comslu.se MS offers high sensitivity and accurate mass measurements, while NMR provides detailed information about the connectivity and environment of atoms within a molecule. researchgate.netoutsourcedpharma.comtheanalyticalscientist.com While not explicitly found in the context of hyphenated NMR-MS for this compound in the search results, the individual techniques (NMR and MS) are powerful for structural analysis of complex natural products. rsc.orgresearchgate.netoutsourcedpharma.comtheanalyticalscientist.comslu.senih.gov NMR, particularly 2D NMR experiments, can connect characteristic resonances to build a structural formula, while MS can confirm the molecular weight and provide fragmentation data. outsourcedpharma.comtheanalyticalscientist.com The combination, either online or through the analysis of data from separate instruments, offers a robust approach for the comprehensive characterization of complex molecules like this compound.

Chemical Synthesis and Semisynthesis of Cassinine and Its Analogs

Total Synthesis Approaches to the Dihydroagarofuran (B1235886) Core

The dihydroagarofuran core is a tricyclic sesquiterpene system. nih.govnih.govctdbase.orgthegoodscentscompany.com Its synthesis often involves constructing the trans-decalin (A/B rings) and the tetrahydrofuran (B95107) (C ring) with precise control over multiple stereocenters. researchgate.netpurdue.edu

Retrosynthetic Analysis Strategies

Retrosynthetic strategies for the dihydroagarofuran core typically aim to break down the complex tricyclic structure into simpler, readily available precursors. Common disconnections involve cleaving bonds in the tetrahydrofuran ring or between the fused decalin rings. Approaches have included strategies starting from cyclohexanes or carvone (B1668592) derivatives, building up the decalin system first, and then constructing the tetrahydrofuran ring. acs.orgresearchgate.net Another strategy involves constructing the tricyclic system using cascade reactions or intramolecular cyclizations. researchgate.netpurdue.edu

Key Stereoselective Transformations

Achieving the correct stereochemistry at the multiple chiral centers within the dihydroagarofuran core is paramount. Key stereoselective transformations employed in total syntheses include:

Evans-type aldol (B89426) reactions: Used to establish contiguous stereocenters early in a synthesis sequence. organic-chemistry.org

Intramolecular alkene oxyalkylation: A highly diastereoselective method for establishing quaternary centers. researchgate.netresearchgate.netnsf.gov

Intramolecular aldol-dehydration: Utilized to construct the tricyclic scaffold. researchgate.netresearchgate.netnsf.gov

Tandem lactonization-epoxide opening: A strategy for forming vicinal diol residues with defined stereochemistry. researchgate.netresearchgate.net

Diastereoselective alkene reduction: Employed to introduce specific substituents, such as an axial methyl group, with controlled stereochemistry. researchgate.netresearchgate.net

Hydroxyl-directed Simmons-Smith cyclopropanation: Used to introduce cyclopropane (B1198618) rings with stereochemical control guided by existing hydroxyl groups. purdue.edu

Stereoselective reductive amination: A method for introducing amine functionalities with high diastereoselectivity. mdpi.com

Table 1: Examples of Key Stereoselective Transformations in Dihydroagarofuran Synthesis

Transformation TypePurposeExample ApplicationSource(s)
Evans-type Aldol ReactionEstablishing contiguous stereocentersEarly stage construction of a synthesis substrate organic-chemistry.org
Intramolecular Alkene OxyalkylationEstablishing C10 quaternary centerSynthesis of euonyminol core researchgate.netresearchgate.netnsf.gov
Intramolecular Aldol-DehydrationAccessing the tricyclic scaffoldSynthesis of euonyminol core researchgate.netresearchgate.netnsf.gov
Tandem Lactonization-Epoxide OpeningForming trans-C2-C3 vicinal diol residueSynthesis of euonyminol core researchgate.netresearchgate.net
Diastereoselective Alkene ReductionIntroducing axial methyl groupSynthesis of dihydroagarofuran ring system from carvone researchgate.netresearchgate.net
Hydroxyl-directed Simmons-Smith CyclopropanationIntroducing cyclopropane with stereocontrolSynthesis of tricyclic ring system purdue.edu
Stereoselective Reductive AminationIntroducing amine with diastereoselectivitySynthesis of bicyclic scaffolds mdpi.com

Total Synthesis of Pyridyl Ligands (e.g., Cassinic Acid, Cathic Acid, Edulinic Acid)

The pyridyl diacid ligands, such as cassinic acid, cathic acid, and edulinic acid, are crucial components of cassinine and related alkaloids, forming macrodilactone bridges. rsc.org The synthesis of these ligands has been a separate area of focus.

Cassinic Acid: Cassinic acid has been identified in several Celastraceae plants, including Cassine (B1210628) matabelica. researchgate.net

Cathic Acid: The total synthesis of cathic acid was reported in 1989. This synthesis involved the regioselective methanolysis of 3,4-pyridinedicarboxylic acid anhydride, reduction, chlorination, and alkylation with sodium methyl syringate. rsc.org

Edulinic Acid: No total synthesis of edulinic acid has been reported to date. rsc.orgresearchgate.net However, its reduced derivative, edulinol, was synthesized to establish the absolute configuration of edulinic acid. rsc.orgnsf.govresearchgate.net The synthesis of edulinol involved a Seyferth-Gilbert homologation, Sonogashira coupling, deprotection, and Lindlar's reduction. rsc.org Edulinic acid is unique among these ligands for possessing an unsaturated alkenyl side chain with a Z-configuration. rsc.org

Table 2: Synthesis Information for Pyridyl Ligands

LigandReported Total SynthesisKey Reactions in Reported Synthesis (if any)NotesSource(s)
Cassinic AcidNot specified in search results-Found in Cassine matabelica. researchgate.net
Cathic AcidYes (1989)Regioselective methanolysis, reduction, chlorination, alkylation.Synthesis of dimethyl cathate followed by hydrolysis. rsc.org
Edulinic AcidNoSynthesis of reduced derivative (edulinol) reported using Seyferth-Gilbert homologation, Sonogashira coupling, etc.Absolute configuration established via synthesis of edulinol. Z-alkene configuration. rsc.orgresearchgate.netnsf.govresearchgate.net

Late-Stage Functionalization and Esterification Reactions

The final stages of this compound synthesis involve attaching the various ester groups, including the pyridyl ligands, to the polyhydroxylated dihydroagarofuran core. This requires efficient and selective esterification reactions. This compound itself is highly esterified, featuring acetate (B1210297) and benzoate (B1203000) groups in addition to the pyridyl diacid. nih.govmetabolomicsworkbench.orgsci-toys.commitoproteome.orgrsc.org The differential esterification of the hydroxyl groups on the dihydroagarofuran core is crucial for synthesizing specific analogs and studying their properties. researchgate.netresearchgate.net

Semisynthesis from Precursors or Related Natural Products

Semisynthesis involves starting from a naturally occurring precursor or a related natural product to synthesize the target molecule. While the total synthesis of the entire this compound molecule is complex, semisynthetic approaches starting from isolated dihydroagarofuran cores or simpler esterified derivatives found in nature could potentially offer more efficient routes to specific this compound analogs. Research has explored the semisynthesis of dihydro-β-agarofuran derivatives from precursors like (-)-carvone. acs.orgresearchgate.netdntb.gov.ua Semisynthesis has also been used to prepare new derivatives of dihydro-β-agarofurans for biological evaluation. thegoodscentscompany.com

Development of Synthetic Methodologies for this compound Derivatives and Analogs

The development of synthetic methodologies for complex natural products like this compound and its analogs presents significant challenges due to their intricate structures, often featuring multiple stereocenters and fused ring systems. While the total synthesis of this compound itself is not extensively detailed in readily available literature, synthetic efforts towards closely related compounds such as cassaine (B1668602) and cassine provide valuable insights into the strategies employed for constructing this class of sesquiterpene alkaloids.

Significant progress has been reported in the total synthesis of cassaine, a cardiotonic steroid structurally related to this compound. One notable approach utilizes a trans-annular Diels-Alder (TADA) process as a pivotal step for the efficient construction of the core tricyclic system. wikidata.orgfishersci.co.uk This strategy involves the formation of a large macrocycle which then undergoes an intramolecular Diels-Alder reaction to form the fused rings with control over stereochemistry. wikidata.orgfishersci.co.uk The synthesis sequence for cassaine has commenced with an Evans-type aldol reaction to establish contiguous stereocenters in the starting material. wikidata.org Subsequent transformations have included the conversion of an allylic alcohol to the corresponding chloride using reagents like hexachloroacetone (B130050) and triphenyl phosphine, followed by a displacement reaction with a 1,3-dicarbonyl compound in the presence of a base, where the use of a crown ether was found to be important for achieving a 60% yield in one instance. wikidata.org A Stille coupling has also been employed in the construction of the macrocycle intermediate, although this step could be accompanied by decarboxylation depending on the reaction conditions. wikidata.org Further elaboration of the tricycle has involved reactions such as hydroboration, facilitated by reagents like thexylborane, to achieve regioselective and stereoselective functionalization, and carbonylative coupling of a vinyl triflate to install the conjugated ester moiety. wikidata.org

Another related compound for which synthetic methodologies have been developed is (-)-cassine, a piperidine (B6355638) alkaloid. One total synthesis of (-)-cassine was achieved in 10 steps starting from N-Cbz-O-TBDPS-l-serinal. wikipedia.org Key transformations in this route included the preparation of a novel α,β-unsaturated α'-methyl diazoketone and its subsequent cyclization through a cis-selective intramolecular N-H insertion reaction to yield a highly functionalized dihydropyridine-3-one. wikipedia.org This synthetic strategy has been explored further for the preparation of new dihydropyridine-3-ones, highlighting its potential for accessing cassine derivatives. wikipedia.org Another reported total synthesis of (-)-cassine involved a PdCl2-catalyzed cyclization of an amino allylic alcohol, demonstrating excellent diastereoselectivity in the formation of the cyclized product. wikipedia.org This cyclized product served as a versatile building block for the synthesis of cis-2,6-disubstituted piperidine alkaloids, including (-)-cassine. wikipedia.org

Efforts towards synthesizing cassaine analogs have also been reported, including the synthesis of dl-15,16,17,20-tetranorcassaine. wikipedia.org While specific detailed methodologies for this analog synthesis were not extensively described in the available information, the focus on producing truncated or modified versions of the cassane skeleton indicates ongoing research into understanding the structural requirements for biological activity and developing diverse chemical libraries.

Biosynthetic Pathways and Precursor Studies of Cassinine

Identification of Primary Metabolite Precursors (e.g., Sesquiterpene and Nicotinic Acid Pathways)

The molecular architecture of Cassinine suggests a hybrid biosynthesis derived from at least two major primary metabolic pathways: the sesquiterpene pathway and the nicotinic acid pathway.

The core polycyclic structure of this compound is believed to originate from a sesquiterpene precursor . Sesquiterpenes are a class of C15 terpenes synthesized via the mevalonate (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, both of which produce the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). The head-to-tail condensation of three of these isoprenoid units forms the linear C15 precursor, farnesyl pyrophosphate (FPP), which then undergoes complex cyclization reactions to form a vast array of sesquiterpene skeletons. The specific sesquiterpene scaffold that serves as the direct precursor to the this compound core has not yet been definitively identified, but it is hypothesized to be a highly functionalized intermediate that can undergo subsequent amination and cyclization.

The second key precursor is nicotinic acid (niacin or vitamin B3). Nicotinic acid is a pyridine (B92270) derivative that is well-established as a precursor for numerous alkaloids. In plants, nicotinic acid can be synthesized from the amino acid tryptophan. The incorporation of the nicotinic acid moiety into the this compound structure is a critical step, contributing the nitrogen atom and the pyridine ring that are characteristic of this class of alkaloids. The involvement of nicotinic acid is supported by the structural analysis of this compound and by analogy to the biosynthesis of other pyridine alkaloids where its role as a primary precursor has been experimentally confirmed.

Proposed Enzymatic Steps in this compound Biosynthesis

Based on the identified precursors and the chemical structure of this compound, a multi-step enzymatic pathway can be proposed. This pathway involves the formation of the sesquiterpene core, the biosynthesis and activation of nicotinic acid, and the subsequent condensation, esterification, and macrocyclization events.

The initial steps in the biosynthesis of the this compound backbone are proposed to follow the well-established terpenoid pathway:

Isoprenoid unit formation: The synthesis of IPP and DMAPP occurs through either the MVA or MEP pathway.

Farnesyl pyrophosphate (FPP) synthesis: A prenyltransferase enzyme catalyzes the sequential condensation of two molecules of IPP with one molecule of DMAPP to yield the C15 intermediate, FPP.

Sesquiterpene cyclization: A specific terpene synthase (cyclase) is hypothesized to catalyze the intricate cyclization of FPP to form a unique sesquiterpene skeleton. This step is crucial as it establishes the foundational stereochemistry of the this compound core. The exact nature of this cyclase and the resulting sesquiterpene intermediate are yet to be determined.

Functionalization of the sesquiterpene core: Following cyclization, a series of tailoring enzymes, likely including cytochrome P450 monooxygenases and dehydrogenases, are proposed to modify the initial sesquiterpene scaffold. These modifications would introduce the necessary hydroxyl and carbonyl groups required for subsequent reactions.

Concurrently, the nicotinic acid precursor is synthesized and prepared for incorporation:

Nicotinic acid synthesis: Tryptophan is converted to nicotinic acid through a series of enzymatic steps.

Activation of nicotinic acid: For its incorporation into the growing alkaloid structure, nicotinic acid must be activated. This is commonly achieved through the formation of a coenzyme A (CoA) thioester, nicotinoyl-CoA, a reaction catalyzed by a CoA ligase. This activation increases the electrophilicity of the carboxyl group, facilitating subsequent esterification.

The final stages of this compound biosynthesis are proposed to involve the coupling of the two precursor pathways and the formation of the macrocyclic ring:

Esterification: The activated nicotinoyl-CoA is proposed to react with a hydroxyl group on the functionalized sesquiterpene intermediate. This reaction, likely catalyzed by an acyltransferase, would form an ester linkage, tethering the nicotinic acid moiety to the sesquiterpene backbone.

Intramolecular Cyclization (Macrocyclization): The formation of the large ring structure of this compound is a critical and likely complex step. It is hypothesized to occur through an intramolecular reaction involving the terminal amine of a modified side chain on the sesquiterpene and another functional group on the nicotinic acid portion or the sesquiterpene core. The precise mechanism of this macrocyclization remains speculative but could involve a Mannich-like condensation or a Michael addition, catalyzed by a specific cyclase or a condensing enzyme.

Table 1: Proposed Key Enzymatic Steps in this compound Biosynthesis

StepProposed Enzyme ClassSubstrate(s)Product
1Terpene SynthaseFarnesyl Pyrophosphate (FPP)Cyclic Sesquiterpene Intermediate
2Cytochrome P450 MonooxygenaseCyclic SesquiterpeneHydroxylated Sesquiterpene
3CoA LigaseNicotinic Acid, ATP, CoANicotinoyl-CoA
4AcyltransferaseNicotinoyl-CoA, Hydroxylated SesquiterpeneSesquiterpene-Nicotinate Ester
5Cyclase/Condensing EnzymeSesquiterpene-Nicotinate EsterPro-Cassinine Macrocycle

This table presents a proposed sequence of enzymatic reactions. The specific enzymes involved in this compound biosynthesis have not yet been isolated and characterized.

Genetic and Molecular Biology of Biosynthetic Enzymes

To date, the genes and specific enzymes responsible for this compound biosynthesis have not been identified or characterized. The study of the molecular biology underlying the formation of this alkaloid remains a frontier in the field of natural product biosynthesis. Future research in this area would likely involve a combination of transcriptomics and genomics approaches. By comparing the gene expression profiles of this compound-producing and non-producing plant tissues or species, researchers could identify candidate genes encoding the biosynthetic enzymes.

Key gene families that would be of particular interest in such a study include:

Terpene synthases

Cytochrome P450 monooxygenases

Acyltransferases

Dehydrogenases

CoA ligases

Once candidate genes are identified, their functions would need to be validated through in vitro enzymatic assays and in vivo gene silencing or overexpression studies.

Heterologous Expression for Biosynthetic Pathway Elucidation

Heterologous expression, the process of expressing genes in a host organism that does not naturally produce the compound of interest, is a powerful tool for elucidating and engineering biosynthetic pathways. While no studies on the heterologous expression of this compound biosynthetic genes have been reported, this approach holds significant promise for future research.

Should the genes for this compound biosynthesis be identified, they could be expressed in a model host system, such as Saccharomyces cerevisiae (yeast) or Nicotiana benthamiana (a tobacco relative). The successful reconstitution of the this compound biosynthetic pathway in a heterologous host would provide definitive proof of the functions of the identified genes. Furthermore, it would open up possibilities for the sustainable production of this compound and its derivatives for further pharmacological investigation, and for the creation of novel analogues through metabolic engineering.

Table 2: Potential Host Organisms for Heterologous Expression of this compound Biosynthetic Genes

Host OrganismAdvantagesChallenges
Saccharomyces cerevisiae (Yeast)Well-characterized genetics, rapid growth, established metabolic engineering tools.May require significant engineering to produce plant-specific precursors and to accommodate membrane-bound enzymes like P450s.
Nicotiana benthamiana (Plant)Eukaryotic system with native machinery for expressing plant genes, including P450s. Can be transiently transformed for rapid pathway testing.Slower growth compared to microbes, more complex metabolic background.
Escherichia coli (Bacteria)Very rapid growth, simple genetics, high-level protein expression.Lacks the ability to perform post-translational modifications required by many plant enzymes and lacks native pathways for many plant precursors.

Structure Activity Relationship Sar Studies of Cassinine and Its Derivatives

Correlating Structural Motifs with Biological Activities

The biological activity of cassinine is intrinsically linked to its unique structural framework, characterized by a cis-2,6-disubstituted piperidine (B6355638) ring bearing a long alkyl side chain with a ketone functionality. While comprehensive SAR studies on a wide array of this compound derivatives are not extensively documented in publicly available research, preliminary findings and studies on related piperidine alkaloids allow for the postulation of key structural motifs contributing to its bioactivity.

The long alkyl side chain at the C-6 position, terminating in a methyl ketone, plays a significant role in the molecule's lipophilicity and may be involved in hydrophobic interactions within the binding pocket of its target. The length and flexibility of this chain, as well as the presence and position of the ketone group, are thought to be important determinants of activity. For instance, alterations in the chain length or the reduction of the ketone to a hydroxyl group would likely modulate the biological profile of the resulting analog.

Table 1: Postulated Key Structural Features of this compound for Biological Activity

Structural MotifPostulated ImportancePotential Impact of Modification
cis-2,6-Disubstituted Piperidine RingCore scaffold essential for activity; dictates stereochemistry.Alteration of the ring or stereochemistry could lead to loss of activity.
C-2 Methyl GroupInfluences conformational preference and steric interactions.Removal or modification may alter binding affinity.
C-6 Alkyl Ketone Side ChainContributes to lipophilicity and potential binding interactions.Changes in length, flexibility, or the ketone group could modulate potency and selectivity.

Rational Design of this compound Analogs for Modulated Activity

The rational design of this compound analogs is a promising strategy to enhance its therapeutic potential and to probe the specific interactions it makes with its biological targets. By systematically modifying the this compound scaffold, researchers can aim to improve potency, selectivity, and pharmacokinetic properties.

One approach involves the synthesis of analogs with variations in the C-6 side chain. This could include altering the chain length to optimize hydrophobic interactions or modifying the ketone functionality. For example, the preparation of a series of analogs with different chain lengths could help to identify the optimal lipophilicity for a specific biological activity. Furthermore, the ketone could be replaced with other functional groups, such as an alcohol, an ester, or an amide, to explore the role of hydrogen bonding and electronic effects in target binding.

Another avenue for rational design focuses on the C-2 substituent. While this compound possesses a methyl group at this position, the synthesis of analogs with different alkyl or aryl groups could provide insights into the steric and electronic requirements of the binding site.

Pharmacophore Modeling Based on this compound Structure

Pharmacophore modeling is a computational approach that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. A pharmacophore model for this compound would highlight the key features responsible for its activity, such as hydrogen bond donors and acceptors, hydrophobic regions, and positive ionizable groups.

Based on the structure of (-)-cassine, a putative pharmacophore model would likely include:

A hydrophobic feature corresponding to the long alkyl side chain.

A hydrogen bond acceptor feature associated with the ketone oxygen.

A positive ionizable feature centered on the piperidine nitrogen at physiological pH.

Specific spatial relationships between these features dictated by the cis-2,6-disubstituted piperidine core.

Stereochemical Influence on Biological Efficacy

Stereochemistry plays a pivotal role in the biological activity of chiral molecules like this compound. The specific three-dimensional arrangement of atoms can dramatically affect how a molecule interacts with its biological target, which is often a chiral macromolecule such as a protein or a nucleic acid.

(-)-Cassine has a specific absolute configuration at its stereocenters within the piperidine ring. It is well-established in pharmacology that different enantiomers of a chiral drug can exhibit vastly different biological activities, with one enantiomer being active (the eutomer) while the other is inactive or even toxic (the distomer).

Preclinical Investigations of Cassinine S Biological Activities: in Vitro and Non Human in Vivo Studies

In Vitro Cellular Assays

In vitro studies provide a controlled environment to assess the direct effects of cassinine on various cell types and biological processes. biatgroup.com These assays are fundamental in the initial screening and characterization of a compound's biological profile.

Cytotoxicity and Antiproliferative Studies in Cell Lines

Cytotoxicity and antiproliferative studies are essential to determine if a compound can induce cell death or inhibit cell growth, particularly in cancer cell lines. abcam.comupm.edu.my These assays help identify potential anticancer properties. While the search results mention this compound in the context of studies involving cytotoxicity against human cell lines (prostate, stomach, liver, colon, etc.) and antiproliferative activity, specific detailed data points or IC50 values directly attributed to this compound's effects on these cell lines were not extensively detailed in the provided snippets. up.ac.zawindows.net Research on other cassane diterpenoids has shown significant cytotoxic potential and inhibition of proliferation in squamous carcinoma cell lines, reducing cell viability in a concentration-dependent manner. researchgate.net These studies often utilize methods like the sulforhodamine B (SRB) assay or MTT assay to measure cell viability and proliferation. upm.edu.mymdpi.comscielo.sa.cr

Antimicrobial Activity Assessments (e.g., Antibacterial, Antifungal)

The evaluation of antimicrobial activity assesses a compound's ability to inhibit the growth of microorganisms, including bacteria and fungi. nih.govmdpi.comptfarm.pl Natural compounds, including alkaloids, are known to possess such activities. windows.netmdpi.com The provided information indicates that this compound has been mentioned in the context of studies investigating antibacterial and antifungal activities. windows.net While specific data for this compound was not detailed, studies on extracts from plants like Cassia fistula have demonstrated significant antibacterial and antifungal effects against various strains, including Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, Pseudomonas aeruginosa, Aspergillus niger, Aspergillus clavatus, and Candida albicans. nih.govnih.gov These activities are often evaluated using methods like the agar (B569324) disc diffusion method or by determining minimum inhibitory concentrations (MIC). nih.govmdpi.comptfarm.plnih.gov

Antiviral Properties (e.g., Anti-HIV-1)

Investigations into antiviral properties examine a compound's potential to inhibit viral replication or entry into host cells. up.ac.zamdpi.com this compound has been specifically mentioned in studies evaluating in vitro anti-HIV-1 properties. up.ac.zaup.ac.za Research in this area often involves testing compounds against HIV-1 strains in human cell lines. elifesciences.orgplos.org Other compounds isolated from plants have shown anti-HIV-1 activity by inhibiting viral entry or targeting viral proteins like capsid (CA) or gp120. mdpi.complos.orgmdpi.com Assays to evaluate antiviral activity can include measuring the reduction in viral infectivity or replication in treated cells. up.ac.zaelifesciences.orgmdpi.com

Immunomodulatory Effects on Isolated Cells

Immunomodulatory studies assess how a compound affects the function of immune cells, such as lymphocytes or macrophages. nih.govnih.govfrontiersin.org These effects can involve stimulating or suppressing immune responses. This compound has been noted in the context of studies exploring immunomodulatory effects. windows.net Research on other natural compounds and peptides has shown they can significantly activate lymphocytes, increase proliferation rates, and influence the production of cytokines. nih.govnih.govfrontiersin.orgmdpi.com These studies often utilize isolated immune cells and measure markers of activation, proliferation, or cytokine release. nih.govfrontiersin.orgmdpi.com

Receptor Binding and Enzyme Inhibition Assays

Receptor binding assays are used to determine if a compound can bind to specific cellular receptors, which can be a mechanism of action for therapeutic effects. merckmillipore.comgiffordbioscience.comnih.govbmglabtech.com Enzyme inhibition assays evaluate a compound's ability to inhibit the activity of specific enzymes, which can also be a therapeutic target. nih.govbioivt.com this compound has been mentioned in the context of enzyme inhibitor activities. windows.netresearchgate.net While specific targets for this compound were not detailed in the provided snippets, these types of assays are crucial for understanding how a compound interacts with biological targets at a molecular level. merckmillipore.comgiffordbioscience.comnih.govbioivt.comnih.gov Techniques include using radiolabeled ligands for binding assays or measuring enzyme activity in the presence and absence of the compound. merckmillipore.comgiffordbioscience.comnih.govnih.govnih.gov

Non-Human In Vivo Efficacy Studies

Insecticidal Activity in Arthropod Models

Preclinical studies investigating the insecticidal potential of compounds often utilize arthropod models to assess their efficacy against pests. While specific detailed research findings on the insecticidal activity of this compound in arthropod models were not extensively found in the search results, the broader field of natural product research explores compounds from various sources, including plants and venoms, for their potential as insecticides. nih.gov For instance, studies on peptides from pseudoscorpion venom have demonstrated insecticidal activity against aphids, highlighting the relevance of arthropod models in identifying and evaluating such compounds. nih.gov The development of novel, efficient, and safe biological insecticides is a significant area of research, often involving the screening and synthesis of compounds and their validation through insect bioassays. mdpi.com

Neurobehavioral Studies in Animal Models (e.g., tranquilizing effects)

Neurobehavioral studies in animal models are crucial for evaluating the potential effects of compounds on the central nervous system, including tranquilizing or anxiolytic effects. These studies often employ a variety of behavioral tests designed to assess parameters such as anxiety, locomotion, and responses to stress. mdpi.com, frontiersin.org, dergipark.org.tr Common animal models include rodents like rats and mice, as well as zebrafish. nih.gov, ucl.ac.uk

While direct studies specifically detailing this compound's tranquilizing effects were not prominently featured in the search results, the methodologies used in neurobehavioral research provide a framework for how such investigations would be conducted. Tests like the elevated plus maze (EPM) are frequently used to measure unconditioned anxiety-related behavior in rodents. mdpi.com, dergipark.org.tr The forced swim test (FST) and tail suspension test (TST) are also employed to assess depressive-like states, although their sensitivity to different classes of compounds varies. frontiersin.org, dergipark.org.tr Locomotor activity is often measured to understand general activity levels and potential sedative effects. mdpi.com, dergipark.org.tr

Research into other compounds has shown that neurobehavioral effects can be linked to alterations in neurotransmitter levels, such as acetylcholine (B1216132) esterase (AChE) and norepinephrine (B1679862) (NE), in brain tissues. mdpi.com This suggests that investigations into this compound's neurobehavioral effects would likely involve both behavioral assessments and biochemical analyses to explore potential mechanisms of action.

Studies in Disease Models (e.g., inflammation, specific organ systems)

Preclinical studies also investigate the effects of compounds like this compound in various disease models, including those for inflammation and conditions affecting specific organ systems. Inflammation is a complex biological response involved in numerous diseases, and animal models are widely used to study its pathogenesis and evaluate potential anti-inflammatory agents. ijpsr.com, neurofit.com, nih.gov, ijpras.com, nih.gov

Different animal models are available to study both acute and chronic inflammation, utilizing various methods to induce inflammatory responses. ijpsr.com, neurofit.com, ijpras.com, nih.gov These models allow researchers to assess the ability of a compound to modulate inflammatory processes, such as reducing edema, inhibiting leukocyte infiltration, or affecting the release of inflammatory mediators like prostaglandins. nih.gov, ijpras.com Examples of commonly used models include paw edema induced by phlogistic agents like carrageenan, UV-erythema in guinea pigs, and models of chronic inflammation induced by substances like complete Freund's adjuvant (CFA) or lipopolysaccharide (LPS). ijpsr.com, ijpras.com, nih.gov

Studies on specific organ systems in preclinical settings often involve evaluating the impact of a compound on the function and integrity of those systems, frequently in the context of induced disease states. nih.gov While specific studies on this compound's effects on particular organ systems in disease models were not detailed in the search results, the broader approach involves using animal models that mimic human diseases affecting organs like the respiratory, cardiovascular, renal, hepatic, coagulation, or inflammatory systems. nih.gov Organoid technology is also emerging as a valuable tool for creating miniature 3D models of organs and tissues to study diseases and test potential therapies in a controlled laboratory setting. nih.gov

Methodological Considerations for Preclinical Study Design

Designing rigorous and translatable preclinical studies for natural products like this compound requires careful consideration of several methodological aspects. lsu.edu, mdpi.com, frontiersin.org, springernature.com, genscript.com Key considerations include the selection of appropriate in vitro and in vivo models, the determination of study endpoints, and the planning of experimental procedures. mdpi.com, genscript.com

The choice of animal model is critical and should be appropriate and sufficient to address the research question. lsu.edu, mdpi.com, genscript.com Factors such as the relevance of the model to the human condition or target system, as well as animal welfare considerations (often guided by the 3Rs: Reduction, Refinement, and Replacement), play a significant role in model selection. mdpi.com

Defining clear study endpoints and selecting appropriate methods to measure these endpoints are essential for obtaining accurate and reproducible results. mdpi.com, genscript.com This involves considering the level of invasiveness and the technical practicality of the measurement techniques. mdpi.com

Statistical planning is also a crucial component of preclinical study design to ensure that the study is adequately powered to detect meaningful effects and to allow for robust data analysis. mdpi.com

For natural products, specific methodological considerations may include the characterization and standardization of the compound or extract being tested, as well as understanding its potential metabolism and bioavailability in the chosen model system. lsu.edu, springernature.com In vivo validation of in vitro results is considered a key component of preclinical studies for natural products. lsu.edu

The following table summarizes some general methodological considerations in preclinical study design:

ConsiderationDescription
Model SelectionChoosing appropriate in vitro, in silico, or in vivo models relevant to the research question. lsu.edu, mdpi.com, genscript.com
Study EndpointsClearly defining the outcomes to be measured. mdpi.com, genscript.com
Measurement MethodsSelecting appropriate and practical techniques for measuring endpoints. mdpi.com
Statistical PlanningEnsuring adequate sample size and planning for data analysis. mdpi.com
Compound CharacterizationStandardizing and characterizing the test substance. frontiersin.org
In Vivo ValidationConfirming in vitro findings in relevant animal models. lsu.edu
Animal WelfareAdhering to ethical guidelines for animal care and use (e.g., 3Rs). mdpi.com

Rigorous preclinical study design, incorporating these methodological considerations, is vital for generating reliable data that can inform the potential progression of a compound like this compound to further stages of research.

Molecular Mechanisms of Action of Cassinine

Identification and Characterization of Molecular Targets

Current research provides limited specific details regarding the direct molecular targets of Cassinine. While alkaloids in general are known to interact with a variety of biological molecules, including proteins, enzymes, and receptors, the precise interactions of this compound require further dedicated study.

Specific protein targets and detailed binding interactions for the sesquiterpenoid alkaloid this compound are not extensively documented in the available literature. One study exploring the anti-HIV-1 properties of this compound from Elaeodendron transvaalense suggested a potential relationship with intracellular Tat protein levels up.ac.za. This observation implies a possible interaction, direct or indirect, with Tat protein or cellular machinery involved in its regulation or function, although the nature of this interaction requires further investigation up.ac.za. General mechanisms by which other compounds interact with proteins can involve specific binding to active sites or other functional domains, leading to altered protein activity or stability google.com.

Direct evidence demonstrating this compound's activity as a receptor agonist or antagonist is limited. One source mentions this compound in the context of Celastraceae alkaloids having a "weak tranquilising effect in animals" ucl.ac.uk. This suggests a potential interaction with neurological receptors, but the specific receptor type and the nature of the interaction (agonism or antagonism) are not identified ucl.ac.uk. Other compounds, including various alkaloids, are well-documented to exert their effects by acting on specific receptors, thereby modulating downstream cellular responses dokumen.pub. Definitive studies are required to determine if this compound interacts with specific receptors and to characterize any such interactions.

Cellular Pathway Perturbations Induced by this compound

The potential anti-HIV-1 activity linked to intracellular Tat protein levels suggests that this compound may induce perturbations in cellular pathways relevant to viral replication or host-cell interactions involving Tat up.ac.za. Tat is a key viral protein that affects various cellular processes and pathways to enhance HIV gene expression and replication. The observed effect of this compound on Tat levels implies an influence on these intricate cellular networks up.ac.za. The "weak tranquilising effect" also points towards potential perturbations in neurobiological pathways ucl.ac.uk.

Investigation of Intracellular Signaling Cascades

Following the potential perturbation of cellular pathways, it is plausible that this compound influences intracellular signaling cascades. The suggested link to intracellular Tat protein implies a possible impact on signaling events downstream of or related to Tat function up.ac.za. Intracellular signaling cascades, often involving a series of protein activations or second messenger molecules, are crucial for transmitting signals from the cell surface or within the cell to effect a response dokumen.pub. Further research is needed to map the specific signaling cascades affected by this compound.

Computational Molecular Docking and Dynamics Simulations

Computational methods, including molecular docking and molecular dynamics (MD) simulations, are powerful tools used to study the interactions between small molecules (ligands) and biological macromolecules (targets, typically proteins). mdpi.comuiuc.edu These techniques can help predict binding modes, assess binding affinities, and explore the dynamic behavior of ligand-target complexes. mdpi.com

Molecular docking predicts the preferred orientation and binding pose of a ligand within a target's binding site. mdpi.com MD simulations extend this by simulating the movement of atoms and molecules over time, providing a dynamic view of the interaction and accounting for the flexibility of both the ligand and the target. mdpi.comuiuc.edufrontiersin.org

Ligand-Target Binding Predictions

Ligand-target binding predictions using computational methods aim to identify potential biological targets for a compound and to predict how strongly the compound will bind to these targets. mdpi.comnih.gov Molecular docking algorithms score different binding poses based on various scoring functions that estimate the binding energy. chalmers.se

While specific data for this compound is not available in the search results, studies on other compounds illustrate the application of these methods. For example, molecular docking has been used to evaluate the binding affinity of compounds to apoptosis-related proteins like APAF1, Bax, Bcl-2, Cas3, Cas7, and Cas9, suggesting potential as apoptosis inducers. nih.gov Another study used docking to investigate the interaction mechanisms of xylitol (B92547) with α-casein and κ-casein, identifying binding sites and key residues involved in the interactions. nih.gov

Predicting ligand-target interactions computationally is a crucial part of modern drug discovery, helping to reduce the high costs and labor of experimental screening. mdpi.comnih.gov Advances in deep learning models are also being used to improve the predictive power of ligand-target binding, leveraging 3D structural information of proteins and 2D graph representations of ligands. mdpi.comnih.gov

Conformational Dynamics of this compound-Target Complexes

Molecular dynamics simulations are essential for understanding the conformational dynamics of ligand-target complexes. uiuc.edufrontiersin.org Unlike static docking poses, MD simulations capture the time-dependent behavior of the system, including protein and ligand flexibility, the influence of solvent molecules, and the formation and breaking of interactions like hydrogen bonds and π-π stacking. mdpi.com

For instance, MD simulations have been used to reveal structural insights into the binding modes and mechanisms of inhibitors for targets like casein kinase II, explaining detailed binding mechanisms and comparing binding modes with biological activities. nih.gov MD simulations can provide quantitative descriptions of parameters governing protein-ligand interactions, such as Root Mean Square Deviation (RMSD), Solvent Accessible Surface Area (SASA), and hydrogen bond occupancy, which are critical for evaluating the stability and reliability of docking predictions. mdpi.com Low RMSD values for binding residues and ligands can indicate stable binding poses. mdpi.com Analysis of hydrogen bond occupancy can highlight the importance of stable, high-occupancy interactions for ligand binding stability. mdpi.com

While no specific MD simulation data for this compound-target complexes were found, these methods would be applied to study how this compound interacts with a predicted target over time, how the conformation of both this compound and the target changes upon binding, and the stability of the resulting complex.

Virtual Screening Approaches for Analog Discovery

Virtual screening (VS) is a computational technique used to search large libraries of chemical compounds to identify potential hits that are likely to bind to a specific biological target. researchgate.net Molecular docking is a common method employed in structure-based virtual screening, where compounds are docked into the target's binding site and ranked based on their predicted binding affinity. researchgate.net

Virtual screening approaches can be used for analog discovery by searching databases of commercially available compounds or even vast "chemical spaces" containing billions or trillions of potential molecules to find compounds structurally similar to a known active compound (like this compound) or those predicted to bind to the same target. biosolveit.deoptibrium.comchemrxiv.org

For example, virtual screening, often combined with molecular docking, has been used to find potential inhibitors for targets like human thymidylate synthase or to identify analogues of natural products with desired activities. researchgate.netresearchgate.net Advanced VS methods, such as Chemical Space Docking, enable the exploration of ultra-large chemical spaces to find promising drug candidates. biosolveit.de These approaches can involve docking small fragments and then expanding them into larger compounds or using ligand-based methods like pharmacophore modeling based on the characteristics of known ligands. researchgate.netbiosolveit.de

Applying virtual screening starting from this compound or a potential this compound target could involve:

Structure-based screening: Docking large libraries of compounds into the predicted binding site of a this compound target.

Ligand-based screening: Searching for compounds with similar structural or physicochemical properties to this compound.

Analog series screening: Identifying and evaluating series of compounds structurally related to this compound but with variations to explore the impact of different functional groups or scaffolds on binding and activity. chemrxiv.org

These virtual screening efforts, guided by docking and dynamics simulations, can help prioritize compounds for experimental testing, accelerating the discovery of this compound analogs with potentially improved properties or activity against specific targets.

Advanced Analytical and Bioanalytical Methodologies for Cassinine

Quantitative Analysis in Complex Biological Matrices (e.g., plant extracts, preclinical samples)

The accurate quantification of cassinine in complex biological matrices, such as plant extracts or preclinical samples (e.g., plasma, urine, and tissue homogenates), is fundamental for pharmacokinetic and metabolic studies. nih.gov Due to the typically low concentrations of the analyte and the presence of numerous interfering substances, highly selective and sensitive methods are required. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose. nih.govojp.gov

The process begins with sample preparation, a critical step to isolate this compound from matrix components that can interfere with analysis. Common techniques include:

Protein Precipitation (PPT): A straightforward method for plasma or serum samples where a solvent like acetonitrile (B52724) or methanol (B129727) is used to denature and precipitate proteins, leaving the analyte in the supernatant.

Liquid-Liquid Extraction (LLE): This technique separates this compound based on its solubility in two immiscible liquid phases, effectively removing interfering substances.

Solid-Phase Extraction (SPE): A highly selective method where this compound is retained on a solid sorbent while impurities are washed away. The purified analyte is then eluted with a different solvent. This is particularly useful for cleaning up complex matrices like plant extracts. mdpi.com

Following extraction, the sample is analyzed by LC-MS/MS. The liquid chromatography system separates this compound from other components in the extract based on its physicochemical properties and interaction with the stationary phase of the column. The separated analyte then enters the mass spectrometer, where it is ionized, fragmented, and detected. Quantification is typically achieved using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions for this compound are monitored, providing exceptional selectivity and sensitivity. nih.gov An isotopically labeled version of this compound is often used as an internal standard to ensure high accuracy and precision. mdpi.com

Below is a table outlining typical parameters for a validated LC-MS/MS method for quantifying this compound.

Table 1: Representative LC-MS/MS Method Parameters for this compound Quantification

Parameter Description
Sample Type Plant Extract, Rodent Plasma
Sample Preparation Solid-Phase Extraction (SPE)
LC Column C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Ionization Mode Positive Electrospray Ionization (ESI+)
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transition e.g., Precursor Ion (M+H)⁺ → Product Ion

| Internal Standard | Deuterium-labeled this compound (this compound-d3) |

Metabolite Profiling and Identification

Understanding the metabolic fate of this compound is crucial for evaluating its biological activity and potential toxicity. Metabolite profiling involves the detection, identification, and structural elucidation of the products formed as the parent compound is processed by metabolic enzymes. nih.gov These studies are often conducted using in vitro systems, such as human liver microsomes (HLMs) or hepatocytes, which contain the primary drug-metabolizing enzymes (e.g., Cytochrome P450s). nih.govresearchgate.net

High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (e.g., LC-QTOF-MS or LC-Orbitrap-MS), is the primary tool for these investigations. mdpi.com This technology provides highly accurate mass measurements, which allow for the determination of the elemental composition of potential metabolites.

The analytical workflow involves incubating this compound with a metabolically active system (like HLMs). The resulting mixture is then analyzed by LC-HRMS. The data is processed to find signals that are unique to the this compound-treated samples compared to controls. The structural identification of these metabolites is achieved by comparing their mass spectra and chromatographic retention times with those of the parent drug and by interpreting the fragmentation patterns to pinpoint the site of metabolic modification. researchgate.net Common metabolic transformations for alkaloids include oxidation, hydroxylation, and conjugation. nih.gov

Table 2: Potential Metabolic Pathways for this compound

Metabolic Reaction Mass Change Description
Hydroxylation +15.99 Da Addition of a hydroxyl group (-OH) to the molecule.
Oxidation (Ketone formation) +13.98 Da Formation of a ketone group from a secondary alcohol.
N-dealkylation Variable Removal of an alkyl group from a nitrogen atom.
Glucuronidation +176.03 Da Conjugation with glucuronic acid, a major phase II reaction that increases water solubility for excretion.

| Sulfation | +79.96 Da | Conjugation with a sulfo group, another phase II detoxification pathway. |

Isotopic Labeling for Metabolic Tracing

Isotopic labeling is a powerful technique used to trace the movement and transformation of a compound through a biological system. wikipedia.org In the context of this compound, this involves synthesizing the molecule with one or more of its atoms replaced by a stable (non-radioactive) isotope, such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N). nih.govresearchgate.net

When this "labeled" this compound is introduced into a biological system, its metabolic products will also contain the isotopic label. This makes them easily distinguishable from endogenous molecules by mass spectrometry, as they will have a slightly higher mass. wikipedia.org This technique is invaluable for:

Unambiguous Metabolite Detection: It confirms that a detected molecule is a derivative of this compound, eliminating false positives from the biological matrix. nih.gov

Metabolic Pathway Elucidation: By analyzing the position of the label in the metabolites, researchers can deduce the sequence of biochemical reactions that occurred. generalmetabolics.com

Flux Analysis: Isotopic labeling allows for the quantitative measurement of the rate of metabolic reactions, providing insight into the dynamics of this compound's metabolism. researchgate.net

Enhanced Quantification: As mentioned previously, an isotopically labeled version of the analyte is the ideal internal standard for quantitative studies, as its chemical and physical behavior is nearly identical to the unlabeled compound, correcting for variations during sample preparation and analysis. nih.gov

The combination of stable isotope labeling with high-resolution mass spectrometry provides a highly detailed view of the metabolic fate of this compound. researchgate.net

Advanced Separation Techniques (e.g., Capillary Electrophoresis, Supercritical Fluid Chromatography)

While liquid chromatography is the most common separation technique, other advanced methods offer unique advantages for the analysis of alkaloids like this compound.

Capillary Electrophoresis (CE): CE separates molecules based on their charge-to-size ratio in an electric field applied across a narrow capillary. wikipedia.org It offers extremely high separation efficiency, short analysis times, and requires minimal sample and solvent volumes. francis-press.com For alkaloids, which are typically basic and positively charged in acidic buffers, CE is a highly effective separation technique. nih.govresearchgate.net Different modes of CE, such as capillary zone electrophoresis (CZE) and micellar electrokinetic chromatography (MEKC), can be employed to optimize the separation of this compound from complex mixtures. taylorfrancis.com

Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. researchgate.net This fluid has properties intermediate between a liquid and a gas, resulting in low viscosity and high diffusivity, which allows for very fast and efficient separations. nih.govrsc.org SFC is considered a "green" technology due to its reduced use of organic solvents. It has proven to be a powerful strategy for the analysis and separation of various classes of alkaloids, often providing different selectivity compared to HPLC and resolving isomers that are difficult to separate by other techniques. nih.govscielo.brbohrium.com

Table 3: Comparison of Advanced Separation Techniques for this compound Analysis

Feature Capillary Electrophoresis (CE) Supercritical Fluid Chromatography (SFC)
Principle Separation based on charge-to-size ratio in an electric field. wikipedia.org Separation based on partitioning between a stationary phase and a supercritical fluid mobile phase. nih.gov
Key Advantages High efficiency, fast analysis, low sample/solvent consumption. francis-press.com Very fast separations, low organic solvent use ("green"), unique selectivity for isomers. rsc.orgbohrium.com
Typical Analytes Charged molecules (ideal for alkaloids). nih.gov Wide range from non-polar to moderately polar compounds. researchgate.net
Instrumentation CE system with a high-voltage power supply. SFC system with high-pressure pumps and a back-pressure regulator.

| Coupling to MS | Well-established (CE-MS). nih.gov | Well-established (SFC-MS). bohrium.com |

Hyphenated Techniques in Bioanalysis (e.g., LC-MS/MS for quantification)

Hyphenated techniques, which couple a separation method with a detection method online, are the cornerstone of modern bioanalysis. nih.govsaspublishers.com This combination leverages the separation power of chromatography or electrophoresis with the identification and quantification capabilities of a detector like a mass spectrometer. nih.gov

LC-MS/MS: As detailed in section 9.1, the coupling of Liquid Chromatography with Tandem Mass Spectrometry is the most powerful and widely used hyphenated technique for quantifying drugs and their metabolites in biological matrices. nih.govijpsr.com Its high sensitivity allows for the detection of picogram to femtogram levels of a substance, while its selectivity ensures that the measurement is not affected by other components in the sample. saspublishers.com For this compound, this technique enables the development of robust and reliable assays for preclinical and clinical research.

CE-MS: The combination of Capillary Electrophoresis with Mass Spectrometry provides the high-efficiency separation of CE with the sensitive and selective detection of MS. nih.gov This is particularly useful for analyzing complex mixtures containing charged analytes like alkaloids, where CE can provide separations that are orthogonal (i.e., based on a different principle) to LC, helping to resolve co-eluting compounds. nih.gov

SFC-MS: Coupling Supercritical Fluid Chromatography with Mass Spectrometry combines the rapid separation capabilities of SFC with the powerful detection of MS. bohrium.com This hyphenated technique is gaining popularity for high-throughput analysis in drug discovery and metabolism studies due to its speed and reduced environmental impact. researchgate.net

The choice of which hyphenated technique to use depends on the specific analytical challenge, but all provide a significant advantage by combining separation and detection into a single, integrated analysis.

Theoretical and Computational Modeling of Cassinine

Quantum Mechanical (QM) Calculations for Electronic Structure

Quantum mechanical (QM) calculations are fundamental for understanding the electronic structure of molecules. aalto.fimdpi.comnih.gov These methods solve the Schrödinger equation to determine the energy and electron distribution within a molecular system, providing insights into bonding, charge distribution, and reactivity. mdpi.com For complex molecules like Cassinine, QM calculations, particularly Density Functional Theory (DFT) methods, can be used to investigate the electronic properties that underpin its behavior. mdpi.comaps.org

Energy Minimization and Conformational Analysis

Energy minimization is a key application of QM calculations, aiming to find the lowest energy arrangement of atoms in a molecule, known as the minimum energy conformation. nih.govslideshare.net Molecules, especially flexible ones like this compound with numerous rotatable bonds, can exist in multiple conformations. iupac.orgmdpi.comresearchgate.net Conformational analysis involves exploring these different spatial arrangements and their relative energies. iupac.orgresearchgate.net QM calculations can provide accurate energies for these conformers, helping to understand the molecule's preferred shapes. nih.govresearchgate.net Methods like systematic searches or more advanced algorithms combined with energy minimization are used to explore the conformational space. iupac.orgresearchgate.net

Spectroscopic Property Predictions (e.g., NMR chemical shifts, IR frequencies)

QM calculations are also used to predict spectroscopic properties, which can aid in the interpretation of experimental data and structure elucidation. Predicting Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) frequencies are common applications. libretexts.orgresearchgate.netchemaxon.com Calculated NMR chemical shifts, for instance, can be compared with experimental NMR spectra to confirm a proposed molecular structure. researchgate.netchemaxon.comnih.gov Similarly, predicted IR frequencies can be matched with experimental IR spectra to identify functional groups and vibrational modes. libretexts.orgresearchgate.netnih.gov These predictions are often performed using methods like Gauge-Including Atomic Orbital (GIAO) for NMR shifts and frequency calculations at optimized geometries. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Flexibility

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior and conformational flexibility of molecules. iupac.orgmdpi.combiorxiv.org Unlike static QM calculations, MD simulations simulate the motion of atoms and molecules over time, providing insights into dynamic processes, conformational transitions, and interactions with the environment (e.g., solvent). mdpi.combiorxiv.orgnih.govmdpi.com For a large and flexible molecule like this compound, MD simulations can reveal how its conformation changes at different temperatures or in different environments, exploring the accessible conformational space beyond just the lowest energy minimum. mdpi.combiorxiv.orgmdpi.com This is particularly relevant for understanding how the molecule might interact with other molecules or biological targets. biorxiv.orgnih.gov

Cheminformatics and QSAR (Quantitative Structure-Activity Relationship) Modeling

Cheminformatics involves the use of computational and informational techniques to analyze chemical data. neovarsity.orgelsevier.com Quantitative Structure-Activity Relationship (QSAR) modeling is a key area within cheminformatics that aims to build mathematical models correlating chemical structure with biological activity or other properties. neovarsity.orgelsevier.comnih.govchemrxiv.org QSAR models use molecular descriptors, which are numerical representations of a molecule's structural, physical, or chemical properties, as predictor variables to predict an activity or property (the response variable). neovarsity.orgnih.gov While specific QSAR studies on this compound were not found, the principles of QSAR could be applied to this compound if sufficient data on its properties or activities were available, allowing for predictions based on its molecular structure. neovarsity.orgnih.govchemrxiv.org Cheminformatics tools can also be used for managing, analyzing, and visualizing chemical structures and data related to this compound. elsevier.comnih.gov

Reaction Mechanism Studies Using Computational Methods

Computational methods are powerful tools for investigating chemical reaction mechanisms. nih.govmdpi.comrsc.orgims.ac.jp By calculating the energies of reactants, products, intermediates, and transition states, computational chemistry can map out the reaction pathway and determine the energy barriers involved. nih.govmdpi.comims.ac.jp This helps in understanding how a reaction proceeds, identifying the rate-determining step, and predicting the feasibility of a reaction. nih.govmdpi.comrsc.org For this compound, computational studies could be applied to investigate its potential chemical transformations, such as hydrolysis of ester groups, oxidation, or other reactions it might undergo, by calculating the energetics and transition states of proposed reaction pathways. nih.govmdpi.comrsc.org Methods like Density Functional Theory (DFT) are commonly used for studying reaction mechanisms. mdpi.comrsc.org

Future Perspectives and Emerging Research Avenues for Cassinine

Exploration of Undiscovered Biosynthetic Capabilities

Investigating the biosynthetic pathways of cassinine in plants like Elaeodendron matabelicum and Cassine (B1210628) matabelica remains a key area for future research. While this compound is known to be a sesquiterpenoid alkaloid found in the Celastraceae family, the specific enzymatic steps and genetic regulation involved in its formation are not fully elucidated. nih.govherbs2000.com Understanding these processes could potentially lead to the identification of novel enzymes or pathways that could be leveraged for biotechnological production or the synthesis of related compounds. Research into the biosynthesis of other Celastraceae sesquiterpene alkaloids, which often feature complex bridging ligands, provides a foundation for such explorations in this compound. rsc.orgresearchgate.net

Development of Novel Synthetic Strategies for Complex Analogs

The complex structure of this compound presents a challenge and an opportunity for synthetic chemists. Developing novel synthetic strategies would allow for the creation of this compound analogs with potentially altered or enhanced properties. Research into the synthesis of complex natural products and their simplified analogs highlights the importance of tailored synthetic approaches to access designed molecules that may not be easily obtained otherwise. nih.gov This could involve exploring new tandem reactions, innovative diversification strategies, or robust multi-step sequences to build the intricate pentacyclic core and incorporate the various ester groups present in this compound. nih.gov

Mechanistic Studies at the Atomic Level

Delving into the mechanistic details of this compound's interactions at the atomic level is crucial for understanding its biological activities. While the provided information does not detail specific biological mechanisms for this compound, future research could employ advanced spectroscopic techniques, computational chemistry, and structural biology to investigate how this compound interacts with potential biological targets. mdpi.com This could involve studying binding events, conformational changes, and the role of specific atoms or functional groups in its activity. Mechanistic studies at this level can provide insights for rational design of analogs with improved efficacy or specificity.

Integration of Omics Technologies in Biological Studies

Integrating various omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic understanding of this compound's biological effects and its role in the source organism. nih.govmetabolon.comfrontiersin.org Applying these technologies to study plants producing this compound could reveal how its biosynthesis is regulated, how the plant responds to environmental factors that might influence this compound production, and the interplay between this compound and other plant metabolites. purdue.edu In the context of studying this compound's potential biological activities, multi-omics approaches could help identify affected pathways and molecular targets in a comprehensive manner. nih.gov

Application of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) offer powerful tools for accelerating various aspects of this compound research. cam.ac.uksciopen.commdpi.com These technologies can be applied to analyze complex omics datasets to identify patterns and potential correlations related to this compound biosynthesis or activity. purdue.edu AI and ML algorithms can also be used in silico screening to predict potential biological targets or to design novel this compound analogs with desired properties. mdpi.combhumipublishing.com Furthermore, AI could aid in optimizing synthetic routes for this compound and its analogs by predicting reaction outcomes and identifying efficient synthetic pathways. researchgate.net The application of AI and ML is an emerging area in natural product research with significant potential. mdpi.comresearchgate.netcairne.eu

Q & A

Q. What ethical frameworks guide this compound’s transition from preclinical to human trials?

  • Methodological Answer : Adhere to ICH E6 guidelines for Good Clinical Practice (GCP). Submit protocols to ethics review boards (IRBs) with risk-benefit analyses, informed consent templates, and toxicity data from animal studies. Include independent data safety monitoring committees .

Q. How can cross-disciplinary teams harmonize terminology in this compound research?

  • Methodological Answer : Develop a shared glossary (e.g., defining "bioactivity thresholds") via consensus workshops. Use ontology tools (e.g., ChEBI for chemical terms) to standardize metadata. Publish methods in open-access repositories (e.g., Protocols.io ) for transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.